molecular formula C18H18N4O3S B2363682 8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline CAS No. 2034448-05-8

8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline

Cat. No.: B2363682
CAS No.: 2034448-05-8
M. Wt: 370.43
InChI Key: SHYURTRTWVZYAA-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a quinoline core, a piperidine ring, and a pyridazine moiety, which contribute to its diverse chemical properties and reactivity.

Scientific Research Applications

8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . The piperidine ring is then introduced through a nucleophilic substitution reaction, and the pyridazine moiety is added via a condensation reaction with pyridazine-3-ol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, particularly at the quinoline and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium carbonate or other bases in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of 8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites and modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and camptothecin, which share the quinoline core structure.

    Pyridazine derivatives: Including pyridazinone and pyridazine-based drugs like zardaverine.

    Piperidine derivatives: Such as piperidine-based alkaloids and pharmaceuticals.

Uniqueness

What sets 8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline apart is its combination of three distinct moieties—quinoline, piperidine, and pyridazine—each contributing to its diverse chemical and biological properties. This unique structure enables its use in a wide range of applications, from drug discovery to materials science.

Properties

IUPAC Name

8-(3-pyridazin-3-yloxypiperidin-1-yl)sulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c23-26(24,16-8-1-5-14-6-2-10-19-18(14)16)22-12-4-7-15(13-22)25-17-9-3-11-20-21-17/h1-3,5-6,8-11,15H,4,7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYURTRTWVZYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC4=NN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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